molecular formula C23H26N2O4 B2959735 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-3-phenyl-4H-chromen-4-one CAS No. 846581-41-7

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-3-phenyl-4H-chromen-4-one

Cat. No. B2959735
M. Wt: 394.471
InChI Key: APNVPTBUYXZFDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical with diverse applications in scientific research. It has been studied for its binding to parallel-stranded tetramolecular TG4T quadruplex .


Molecular Structure Analysis

The molecular structure of this compound is complex, as suggested by its name. It contains a chromen-4-one group, which is a type of oxygen-containing heterocycle. The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H22N2O4 and a molecular weight of 318.37 . Further physical and chemical properties are not specified in the search results.

Scientific Research Applications

Anticancer and Antiproliferative Activities

Compounds similar to "7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-3-phenyl-4H-chromen-4-one" have been synthesized and evaluated for their potential anticancer activities. For instance, substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles showed significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. These compounds, including chromene and quinoline moieties attached with pyrimide and piperazine moieties, exhibited enhanced anticancer activities through their binding affinity against Bcl-2 protein, indicating their potential as therapeutic agents in cancer treatment (Parveen et al., 2017).

Antioxidant Properties

Chrysin-piperazine conjugates have demonstrated significant antioxidant power in in vitro studies, particularly in scavenging free radicals. These compounds' structure-activity relationship analysis revealed that the nature and position of the electron-withdrawing and electron-donating functional groups on the piperazine core are crucial for their anticipated antioxidant and anticancer action (Patel et al., 2016).

Antimicrobial Activity

Novel series of thiazolidinone derivatives, incorporating piperazine, have been synthesized and demonstrated antimicrobial activity against a range of bacteria and fungi. This showcases the compound's potential in developing new antimicrobial agents, highlighting the versatility of piperazine-containing compounds in medicinal chemistry applications (Patel, Kumari, & Patel, 2012).

Corrosion Inhibition

Compounds structurally related to "7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-3-phenyl-4H-chromen-4-one" have also found applications outside of medicinal chemistry, such as in the field of corrosion inhibition. Specifically, 8-Hydroxyquinoline-based piperazine derivatives have been identified as effective corrosion inhibiting additives for steel in acidic environments, showcasing the compound's potential in industrial applications (El faydy et al., 2020).

properties

IUPAC Name

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-16-21(17-5-3-2-4-6-17)22(28)18-7-8-20(27)19(23(18)29-16)15-25-11-9-24(10-12-25)13-14-26/h2-8,26-27H,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNVPTBUYXZFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)CCO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-3-phenyl-4H-chromen-4-one

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